![molecular formula C19H13ClFN3S B2719813 2-(3-Chlorophenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine CAS No. 1207001-30-6](/img/structure/B2719813.png)
2-(3-Chlorophenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(3-Chlorophenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine” is a complex organic compound. It contains a pyrazolo[1,5-a]pyrazine core, which is a bicyclic structure consisting of two nitrogen-containing rings. This core is substituted with a 3-chlorophenyl group at the 2-position and a 2-fluorobenzylthio group at the 4-position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (phenyl and pyrazolo[1,5-a]pyrazine), a thioether linkage (from the 2-fluorobenzylthio group), and halogen substituents (chlorine and fluorine). These features could influence the compound’s reactivity, stability, and interactions with other molecules .Scientific Research Applications
Anticancer Activity
Research indicates the synthesis of compounds with potential anticancer activity. For instance, novel fluoro substituted benzo[b]pyran compounds have been shown to exhibit anti-lung cancer activity at low concentrations compared to reference drugs (Hammam et al., 2005). Similarly, a study on the synthesis and biological evaluation of novel pyrene glycosides highlighted their antibacterial and antifungal activities, implying their potential in medicinal applications (Srinivas et al., 2020).
Antibacterial and Anti-inflammatory Agents
Compounds bearing pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives with an aryl sulfonate moiety have been synthesized and evaluated for their antibacterial and anti-inflammatory activities. These compounds have shown promise as both antimicrobial and anti-inflammatory agents, highlighting their potential utility in treating infections and inflammation-related conditions (Kendre et al., 2015).
Synthesis and Structural Analysis
The synthesis and structural characterization of compounds similar to "2-(3-Chlorophenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine" have been extensively studied. For example, the synthesis of chloro, fluoro substituted chalcones, acetylpyrazolines, and aminopyrimidines has been reported, highlighting the efficiency and versatility of these compounds in medicinal chemistry applications (Kapadia et al., 2007).
Antioxidant Activity
The synthesis and bioactivity study of pyrazoline derivatives have shown that these compounds possess very strong antioxidant activity. This suggests their potential use in combating oxidative stress-related diseases (Khotimah et al., 2018).
Hydrogen Bond and Metal Directed Self-Assembly
A study on the carboxylic acid functionalized ortho-linked oxacalix[2]benzene[2]pyrazine discussed its synthesis, structure, hydrogen bond, and metal-directed self-assembly. This work provides insights into the compound's ability to form supramolecular structures through hydrogen bonding and metal coordination, which could be beneficial in materials science and nanotechnology applications (Kong et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(3-chlorophenyl)-4-[(2-fluorophenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFN3S/c20-15-6-3-5-13(10-15)17-11-18-19(22-8-9-24(18)23-17)25-12-14-4-1-2-7-16(14)21/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCMTAKKDAZSKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC=CN3C2=CC(=N3)C4=CC(=CC=C4)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N1-(furan-2-ylmethyl)-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2719731.png)
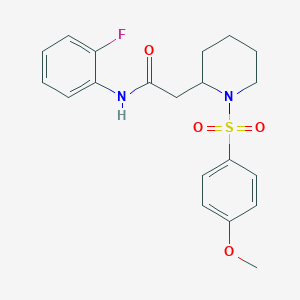

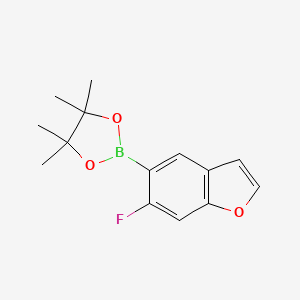
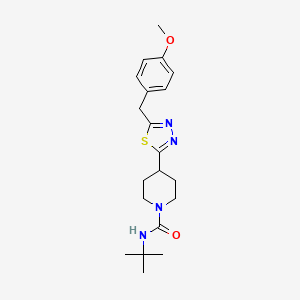
![Methyl 3-amino-2-[(4-benzylpiperidino)methyl]benzenecarboxylate](/img/structure/B2719741.png)

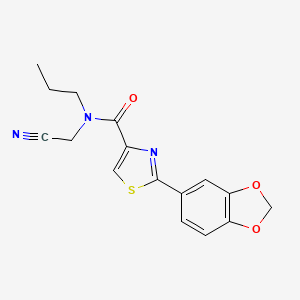

![N-(2-(1H-indol-3-yl)ethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2719748.png)
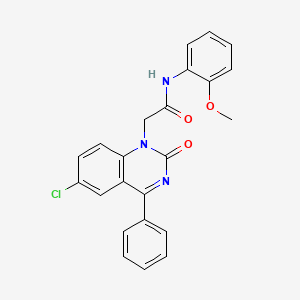

![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-2-chloro-5-nitrobenzenesulfonamide](/img/structure/B2719753.png)